molecular formula C21H22N4O2 B2886823 3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 2380181-62-2

3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2886823
CAS No.: 2380181-62-2
M. Wt: 362.433
InChI Key: QWIJVXVWALUJEO-UHFFFAOYSA-N
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Description

3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the reaction of appropriate substituted benzyl halides with triazolopyrazine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is unique due to its specific structural features and the combination of pharmacological properties it exhibits.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-7-3-4-9-17(15)14-24-11-12-25-19(22-23-20(25)21(24)26)13-16-8-5-6-10-18(16)27-2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIJVXVWALUJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN3C(=NN=C3C2=O)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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